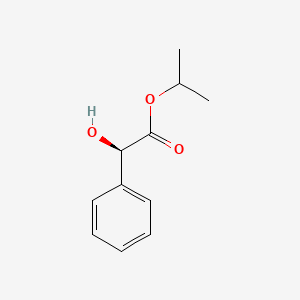
(R)-Isopropyl 2-hydroxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Isopropyl 2-hydroxy-2-phenylacetate is a chiral ester compound known for its significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isopropyl 2-hydroxy-2-phenylacetate typically involves the esterification of ®-2-hydroxy-2-phenylacetic acid with isopropanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-Isopropyl 2-hydroxy-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of biocatalysts, are being explored to make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
®-Isopropyl 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ®-2-oxo-2-phenylacetate.
Reduction: Formation of ®-2-hydroxy-2-phenylpropanol.
Substitution: Formation of various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
®-Isopropyl 2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of stereoselective binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, including antibiotics and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of ®-Isopropyl 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes in a stereoselective manner, influencing the rate and outcome of biochemical reactions. The hydroxyl and ester functional groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the enzyme-substrate complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Hydroxy-2-phenylacetic acid
- ®-Methyl 2-hydroxy-2-phenylacetate
- ®-Ethyl 2-hydroxy-2-phenylacetate
Uniqueness
®-Isopropyl 2-hydroxy-2-phenylacetate is unique due to its specific isopropyl ester group, which imparts distinct physicochemical properties compared to its methyl and ethyl counterparts. This uniqueness can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
propan-2-yl (2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
SCJJMBMUZTUIJU-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)OC(=O)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















